molecular formula C12H15BF2O3 B2743588 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid CAS No. 2096336-27-3

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid

Cat. No.: B2743588
CAS No.: 2096336-27-3
M. Wt: 256.06
InChI Key: BMKLLRBRMAQTHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C12H15BF2O3 and its molecular weight is 256.06. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalytic Applications in Organic Synthesis : Boronic acids like 2,4-Bis(trifluoromethyl)phenylboronic acid have been found to be effective catalysts in organic synthesis. For instance, they are used in dehydrative amidation between carboxylic acids and amines, which is crucial for peptide synthesis (Wang, Lu, & Ishihara, 2018).

  • Synthesis of Biologically Active Compounds : Arylboronic acids are used in the synthesis of 4-arylcoumarins via Cu-catalyzed hydroarylation. This method is significant for producing biologically active natural and artificial compounds (Yamamoto & Kirai, 2008).

  • Liquid Crystal Materials : Derivatives of difluoro-substituted biphenyls, which include boronic acid components, have been synthesized for use as low birefringence host materials in ferroelectric liquid crystal mixtures. These materials exhibit high phase stability and are synthesized using metallation and palladium-catalysed cross-coupling reactions (Hird, Toyne, & Gray, 1994).

  • Supramolecular Assemblies : Phenylboronic and 4-methoxyphenylboronic acids, which are structurally related to the compound of interest, have been studied for their role in forming supramolecular assemblies. These assemblies are formed due to hydrogen bonding interactions, which are vital for designing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

  • Bioorthogonal Chemistry : In bioorthogonal chemistry, certain phenylboronic acids react in neutral aqueous solutions to form stable heterocycles, useful for protein conjugation. This demonstrates the potential of boronic acids in biological and medicinal applications (Dilek, Lei, Mukherjee, & Bane, 2015).

  • Green Chemistry : Boronic acids like 3,5-Bis(perfluorodecyl)phenylboronic acid have been synthesized and shown to be effective "green" catalysts for direct amide condensation reactions. Their unique electronic and steric properties make them suitable for environmentally friendly synthesis (Ishihara, Kondo, & Yamamoto, 2001).

  • Allosteric Modifiers in Hemoglobin : Boronic acids have been studied as allosteric modifiers of hemoglobin, which can significantly impact oxygen transport and delivery in biological systems (Randad, Mahran, Mehanna, & Abraham, 1991).

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst during the transmetalation step . This reaction is a key step in the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Biochemical Pathways

Boronic acids are often used in the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could potentially influence a variety of biochemical pathways depending on its specific application.

Result of Action

As a boronic acid, it could potentially be involved in the formation of new carbon-carbon bonds during suzuki-miyaura cross-coupling reactions . This could result in the synthesis of a wide range of organic compounds, depending on the specific reactants and conditions used.

Action Environment

The action, efficacy, and stability of 4-(Cyclopentyloxy)-3,5-difluoro-2-methylphenylboronic acid can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or reactants. For instance, in the context of Suzuki-Miyaura cross-coupling reactions, the presence of a suitable palladium catalyst and a base is required for the reaction to proceed .

Properties

IUPAC Name

(4-cyclopentyloxy-3,5-difluoro-2-methylphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF2O3/c1-7-9(13(16)17)6-10(14)12(11(7)15)18-8-4-2-3-5-8/h6,8,16-17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLLRBRMAQTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1C)F)OC2CCCC2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.